molecular formula C18H26ClN3O2 B12764069 Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- CAS No. 177187-62-1

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-

Cat. No.: B12764069
CAS No.: 177187-62-1
M. Wt: 351.9 g/mol
InChI Key: NRDFDFBBHZSEKP-BLLLJJGKSA-N
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Description

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a complex organic compound with the molecular formula C18H26ClN3O2 . This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, and methoxy groups, as well as an octahydro-2H-quinolizin-1-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Substitution Reactions: Introduction of the amino, chloro, and methoxy groups through electrophilic aromatic substitution reactions.

    Attachment of the Octahydro-2H-quinolizin-1-ylmethyl Moiety: This step involves the nucleophilic substitution reaction where the quinolizinyl group is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Quinolizidine Alkaloids: Compounds with similar quinolizidine structures.

Uniqueness

Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

177187-62-1

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C18H26ClN3O2/c1-24-17-10-15(20)14(19)9-13(17)18(23)21-11-12-5-4-8-22-7-3-2-6-16(12)22/h9-10,12,16H,2-8,11,20H2,1H3,(H,21,23)/t12-,16+/m0/s1

InChI Key

NRDFDFBBHZSEKP-BLLLJJGKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCCN3C2CCCC3)Cl)N

Origin of Product

United States

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